molecular formula C15H18FN3O2S2 B2856064 N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415491-29-9

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No. B2856064
CAS RN: 2415491-29-9
M. Wt: 355.45
InChI Key: AJDSNAJVILSGHU-UHFFFAOYSA-N
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Description

“N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide” is a chemical compound that contains a benzothiazole moiety . Benzothiazole is a privileged bicyclic ring system with multiple applications . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

A structural study has been carried out on N - (1,3-benzothiazol-2-yl)-4- (halogenobenzenesulfonyl)-hydrazides . Each compound crystallises with two independent but similar amino tautomers in the asymmetric units . In the most stable motif of the supramolecular arrangement, the molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives are complex and can involve various types of reactions. For example, hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials and for their biological potential .

properties

IUPAC Name

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S2/c16-10-1-4-13-14(9-10)22-15(17-13)19-7-5-11(6-8-19)18-23(20,21)12-2-3-12/h1,4,9,11-12,18H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDSNAJVILSGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide

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